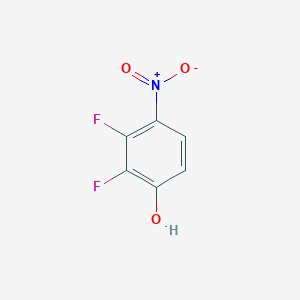

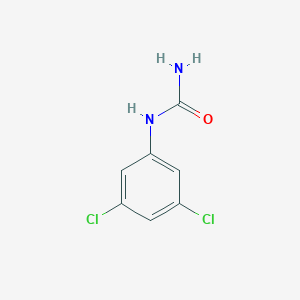

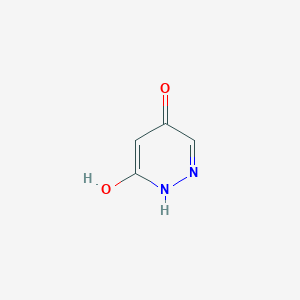

![molecular formula C9H5NO4S B175429 6-Nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 19983-42-7](/img/structure/B175429.png)

6-Nitrobenzo[b]thiophene-2-carboxylic acid

Übersicht

Beschreibung

6-Nitrobenzo[b]thiophene-2-carboxylic acid is an organic compound . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-Nitrobenzo[b]thiophene-2-carboxylic acid can be converted to the corresponding hydrazide by the reaction with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of 6-Nitrobenzo[b]thiophene-2-carboxylic acid consists of a benzothiophene ring with a nitro group at the 6-position and a carboxylic acid group at the 2-position .Chemical Reactions Analysis

While specific reactions involving 6-Nitrobenzo[b]thiophene-2-carboxylic acid are not detailed in the search results, thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations .Wissenschaftliche Forschungsanwendungen

1. Substitution Reactions of Benzo[b]thiophene and Its Derivatives

- Summary of Application: This study investigates the substitution reactions of benzo[b]thiophene and its derivatives, including nitration, halogenation, and amination .

- Methods of Application: The nitration of benzo[b]thiophene with fuming nitric acid-acetic acid mixtures at 60-70°C results in the formation of mononitrated benzo[b]thiophene .

- Results: The reaction mixture was shown to contain 2-, 3-, and 4-nitrobenzo[b]thiophene .

2. Synthesis of Thiophene Derivatives

- Summary of Application: Thiophene-based analogs have been studied as a potential class of biologically active compounds .

- Methods of Application: Various synthetic methods, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are used to produce thiophene derivatives .

- Results: Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

3. Fabrication of Carboxylated Conducting Polymer/CNTs Composites

- Summary of Application: Thianaphthene-2-carboxylic acid may be used for the fabrication of carboxylated conducting polymer/CNTs (carbon nanotubes) composites .

4. Coupling Reactions and Olefinations

- Summary of Application: Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .

- Methods of Application: Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative .

5. Preparation of Kinase Inhibitors

- Summary of Application: 3-Aminobenzo[b]thiophene scaffolds have been used for the preparation of kinase inhibitors .

- Methods of Application: Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C provides rapid access to 3-aminobenzo[b]thiophenes . This transformation has been applied in the synthesis of the thieno[2,3-b]pyridine core motif of LIMK1 inhibitors, the benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one scaffold of MK2 inhibitors and a benzo[4,5]thieno[3,2-d]pyrimidin-4-one inhibitor of the PIM kinases .

- Results: Benzothiophenes are present in a number of clinical agents, including Raloxifene, a selective estrogen receptor modulator, Zileuton, an inhibitor of 5-lipoxygenase and leukotriene biosynthesis used for the treatment of asthma, and the antifungal agent Sertaconazole, which inhibits the synthesis of ergosterol .

6. Organic Semiconductors

- Summary of Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Results: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the fabrication of organic light-emitting diodes (OLEDs) .

7. Preparation of Eye Drops

- Summary of Application: Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .

8. Synthesis of Antidepressants

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-nitro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4S/c11-9(12)8-3-5-1-2-6(10(13)14)4-7(5)15-8/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHZMCSQBFHZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574113 | |

| Record name | 6-Nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitrobenzo[b]thiophene-2-carboxylic acid | |

CAS RN |

19983-42-7 | |

| Record name | 6-Nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

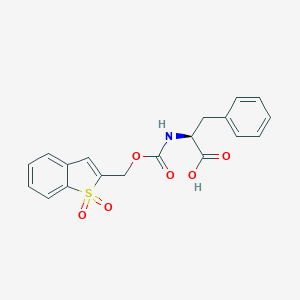

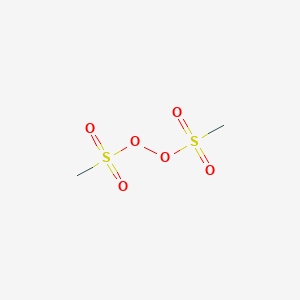

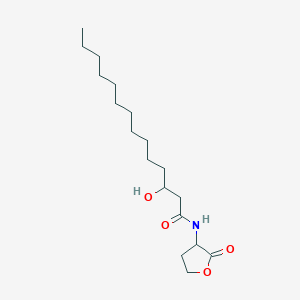

![6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B175372.png)

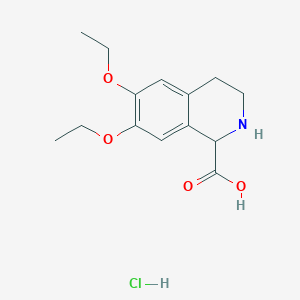

![2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one](/img/structure/B175381.png)